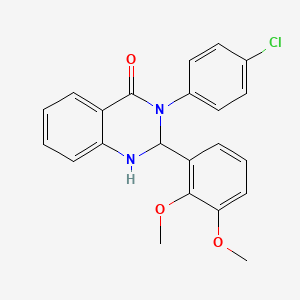![molecular formula C21H13ClF3N3OS B11508021 6-Chloro-3-{[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-4-phenylquinolin-2-ol](/img/structure/B11508021.png)
6-Chloro-3-{[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-4-phenylquinolin-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-3-{[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-4-phenylquinolin-2-ol is a complex organic compound that features a quinoline core structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and material science. The presence of multiple functional groups, such as chloro, trifluoromethyl, and sulfanyl, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-{[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-4-phenylquinolin-2-ol typically involves multi-step organic reactions. One common approach is to start with the quinoline core and introduce the chloro and phenyl groups through electrophilic aromatic substitution reactions. The pyrimidinyl sulfanyl group can be introduced via nucleophilic substitution reactions using appropriate pyrimidine derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent choice, and reaction time. Catalysts and reagents such as palladium complexes and boronic acids may be employed to facilitate the coupling reactions.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-{[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-4-phenylquinolin-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Halogen atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of the hydroxyl group would yield quinone derivatives, while substitution reactions could introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
6-Chloro-3-{[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-4-phenylquinolin-2-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 6-Chloro-3-{[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-4-phenylquinolin-2-ol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s functional groups can form hydrogen bonds, hydrophobic interactions, or covalent bonds with these targets, modulating their activity. Pathways involved may include inhibition of specific enzymes or activation of signaling cascades.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-6-methyl-4-(trifluoromethyl)pyridine
- 2-Chloro-4-(trifluoromethyl)pyridine
- 4-(Trifluoromethyl)benzaldehyde
Uniqueness
6-Chloro-3-{[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-4-phenylquinolin-2-ol is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its metabolic stability and lipophilicity, making it a valuable compound for drug development and material science.
Properties
Molecular Formula |
C21H13ClF3N3OS |
|---|---|
Molecular Weight |
447.9 g/mol |
IUPAC Name |
6-chloro-3-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl-4-phenyl-1H-quinolin-2-one |
InChI |
InChI=1S/C21H13ClF3N3OS/c1-11-9-16(21(23,24)25)28-20(26-11)30-18-17(12-5-3-2-4-6-12)14-10-13(22)7-8-15(14)27-19(18)29/h2-10H,1H3,(H,27,29) |
InChI Key |
FTMAMSXIINREQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)SC2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-(3-{[4-(ethoxycarbonyl)phenyl]amino}-5-(4-hydroxyphenyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-YL)benzoate](/img/structure/B11507941.png)
![12-[4-(benzyloxy)-3-methoxyphenyl]-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one](/img/structure/B11507946.png)
![methyl 5-hydroxy-2-methyl-1-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-1H-indole-3-carboxylate](/img/structure/B11507951.png)
![N-(3-chlorophenyl)-2-({4-methyl-5-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B11507956.png)
![7-cyclohexyl-1-(4-fluorophenyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11507962.png)
![1-[8-(4-Methoxyphenyl)-9-methyl-1,3-diphenyl-4-thia-1,2,6,7,9-pentaazaspiro[4.4]nona-2,7-dien-6-yl]ethanone](/img/structure/B11507966.png)

![1'-{[benzyl(methyl)amino]methyl}-5-methyl-5-phenylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B11507990.png)
amino}-N-(4-methoxyphenyl)cyclohexanecarboxamide](/img/structure/B11508003.png)

![N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B11508019.png)
![Methyl 1-[2-(4-ethylphenoxy)ethyl]-5-hydroxy-2-methyl-1H-indole-3-carboxylate](/img/structure/B11508020.png)
![N,N'-bis[2-(3,4-dimethylphenoxy)ethyl]-5-nitrobenzene-1,3-dicarboxamide](/img/structure/B11508030.png)
![12-[4-(benzyloxy)phenyl]-3-methyl-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one](/img/structure/B11508034.png)
